molecular formula C15H18ClN3O2S B2928731 1-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one CAS No. 1795088-65-1

1-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one

Cat. No. B2928731
CAS RN: 1795088-65-1
M. Wt: 339.84
InChI Key: FMNMIGHBYRBGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one, also known as CPTI, is a chemical compound used in scientific research. It belongs to the class of thiazepane derivatives, which have shown promising results in various studies.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research into compounds with similar chemical structures to 1-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one has highlighted their potential in combating microbial infections. For instance, studies on derivatives like 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride have shown significant antibacterial activity, specifically targeting anaerobic bacteria through a mechanism that involves bioreduction by bacterial proteins, suggesting potential applications in developing treatments for infections caused by anaerobic bacteria (Dickens et al., 1991). Similarly, imidazole analogues of fluoxetine demonstrated potent anti-Candida effects, significantly outperforming traditional antifungal agents like miconazole, indicating potential use in antifungal therapies (Silvestri et al., 2004).

Antiviral and Antiprotozoal Effects

Compounds structurally related to 1-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one have shown promising results in antiviral and antiprotozoal research. For instance, the synthesis of imidazo[1,2-b][1,3,4]thiadiazole derivatives from carbohydrates and their subsequent testing against Junín virus highlighted the potential of such compounds in antiviral applications, particularly against hemorrhagic fever viruses, with certain derivatives showing micromolar concentration effectiveness (Fascio et al., 2019). Another study on lowering the pKa of a bisimidazoline lead with halogen atoms demonstrated improved activity and selectivity against Trypanosoma brucei in vitro, suggesting a role in the treatment of trypanosomiasis (Martínez et al., 2015).

Antimicrobial and Anthelmintic Activities

Exploration into the antimicrobial and anthelmintic potential of related compounds has also been fruitful. For example, the synthesis of new 3-chlorobenzothiophene-2-carbonylchloride derivatives and their evaluation revealed significant antimicrobial and anthelmintic activities, offering a foundation for developing new treatments for infections and parasitic worms (Naganagowda & Padmashali, 2010).

properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c16-12-4-2-1-3-11(12)13-5-7-18(9-10-22-13)15(21)19-8-6-17-14(19)20/h1-4,13H,5-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNMIGHBYRBGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.